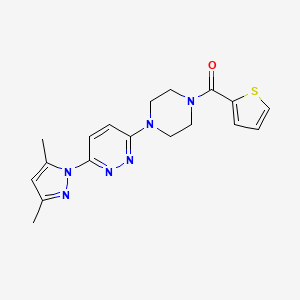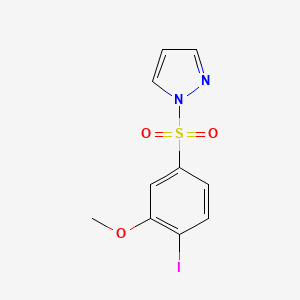
1-(4-iodo-3-methoxybenzenesulfonyl)-1H-pyrazole
Übersicht
Beschreibung
1-(4-iodo-3-methoxybenzenesulfonyl)-1H-pyrazole, also known as IMB-1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 1-(4-iodo-3-methoxybenzenesulfonyl)-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cell growth and survival. Specifically, 1-(4-iodo-3-methoxybenzenesulfonyl)-1H-pyrazole has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell survival, proliferation, and metabolism. Additionally, 1-(4-iodo-3-methoxybenzenesulfonyl)-1H-pyrazole has been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
1-(4-iodo-3-methoxybenzenesulfonyl)-1H-pyrazole has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis (the formation of new blood vessels). Additionally, 1-(4-iodo-3-methoxybenzenesulfonyl)-1H-pyrazole has been shown to induce cell cycle arrest in cancer cells, which can prevent the cells from dividing and growing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-iodo-3-methoxybenzenesulfonyl)-1H-pyrazole for lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, 1-(4-iodo-3-methoxybenzenesulfonyl)-1H-pyrazole has been shown to have low toxicity in normal cells, which suggests that it may have fewer side effects than other cancer drugs. However, one of the limitations of 1-(4-iodo-3-methoxybenzenesulfonyl)-1H-pyrazole is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-iodo-3-methoxybenzenesulfonyl)-1H-pyrazole. One area of research is the development of new 1-(4-iodo-3-methoxybenzenesulfonyl)-1H-pyrazole analogs that may have improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(4-iodo-3-methoxybenzenesulfonyl)-1H-pyrazole and to identify potential drug targets. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of 1-(4-iodo-3-methoxybenzenesulfonyl)-1H-pyrazole as a potential cancer therapy.
Conclusion
In conclusion, 1-(4-iodo-3-methoxybenzenesulfonyl)-1H-pyrazole (1-(4-iodo-3-methoxybenzenesulfonyl)-1H-pyrazole) is a promising chemical compound that has demonstrated potent anti-cancer activity in preclinical studies. Its mechanism of action involves the inhibition of several signaling pathways that are involved in cell growth and survival. While there are limitations to its use in lab experiments, 1-(4-iodo-3-methoxybenzenesulfonyl)-1H-pyrazole has several advantages that make it a promising candidate for the development of new cancer therapies. Further research is needed to fully understand the potential of 1-(4-iodo-3-methoxybenzenesulfonyl)-1H-pyrazole as a cancer treatment.
Wissenschaftliche Forschungsanwendungen
1-(4-iodo-3-methoxybenzenesulfonyl)-1H-pyrazole has been studied for its potential therapeutic properties, particularly in the treatment of cancer. Several studies have demonstrated that 1-(4-iodo-3-methoxybenzenesulfonyl)-1H-pyrazole has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 1-(4-iodo-3-methoxybenzenesulfonyl)-1H-pyrazole has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
1-(4-iodo-3-methoxyphenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O3S/c1-16-10-7-8(3-4-9(10)11)17(14,15)13-6-2-5-12-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKKVMYMUCOJRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-iodo-3-methoxyphenyl)sulfonyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



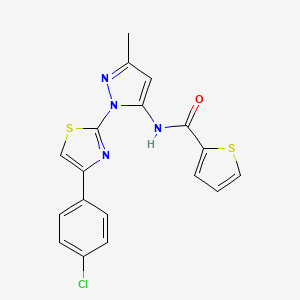
![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3201948.png)
![(Z)-1-methyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B3201955.png)
![N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3201962.png)
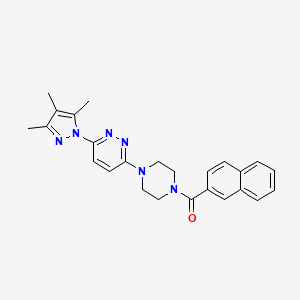

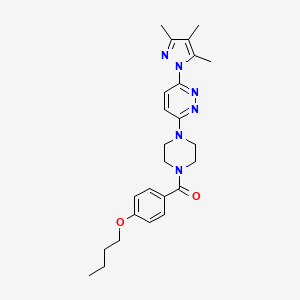
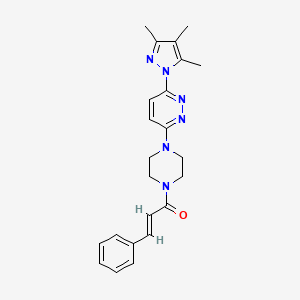
![benzo[d][1,3]dioxol-5-yl(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B3201992.png)
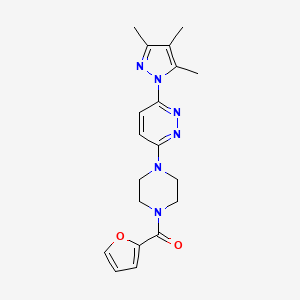
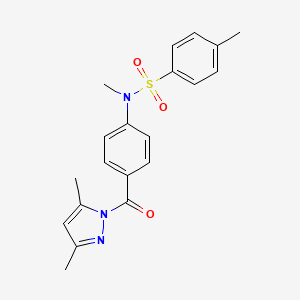
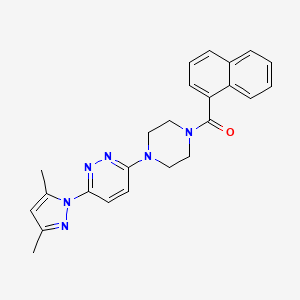
![[1,1'-biphenyl]-4-yl(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B3202030.png)
